1,2,4-Triazin-3-amine

Descripción general

Descripción

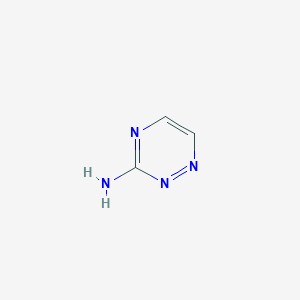

3-Amino-1,2,4-triazina es un compuesto heterocíclico con la fórmula molecular C2H4N4. Es un derivado de la triazina, que es un anillo de seis miembros que contiene tres átomos de nitrógeno. Este compuesto es conocido por sus diversas aplicaciones en química medicinal, particularmente debido a sus potenciales actividades farmacológicas .

Rutas Sintéticas y Condiciones de Reacción:

Reacción de Acoplamiento de Sonogashira: Un método común implica la reacción de acoplamiento de Sonogashira de 3-amino-6-bromo-1,2,4-triazina con alquinos terminales en presencia de un catalizador de paladio, yoduro de cobre(I), una base y un solvente.

Reacción de Chichibabin:

Métodos de Producción Industrial:

- Los métodos de producción industrial a menudo implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos sobre los métodos industriales se divulgan con menos frecuencia en la literatura pública.

Tipos de Reacciones:

Reacciones de Sustitución: La 3-amino-1,2,4-triazina experimenta reacciones de sustitución con varios electrófilos, como isocianatos de fenilo y cloruros de benzoílo, para formar compuestos monoureido y benzoilados.

Reacciones de Acoplamiento: Reacciona con ácidos borónicos y alquinos terminales en presencia de un catalizador de paladio para formar nuevos sistemas heterocíclicos.

Reactivos y Condiciones Comunes:

Catalizador de Paladio: Utilizado en reacciones de acoplamiento.

Yoduro de Cobre(I): Actúa como co-catalizador en el acoplamiento de Sonogashira.

Amoniaco Acuoso: Utilizado en la reacción de Chichibabin para la aminación.

Principales Productos Formados:

Etinil-1,2,4-triazin-3-amina: Formada a través del acoplamiento de Sonogashira.

Compuestos Monoureido y Benzoilados: Formados a través de reacciones de sustitución con electrófilos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antitumor Activity

Recent studies have highlighted the potential of 3-amino-1,2,4-triazine derivatives as selective inhibitors of pyruvate dehydrogenase kinase (PDK), which is crucial in cancer metabolism. A library of these derivatives was synthesized and tested against pancreatic ductal adenocarcinoma (PDAC) cells. The most promising compounds demonstrated significant cytotoxicity with IC50 values as low as 4.9 µM against KRAS mutant PSN-1 cells, indicating their potential as therapeutic agents in cancer treatment .

Table 1: Antitumor Activity of 3-Amino-1,2,4-Triazine Derivatives

| Compound ID | IC50 (µM) | Cancer Cell Line | Notes |

|---|---|---|---|

| 5i | 4.9 | PSN-1 (KRAS mutant) | Most effective compound |

| 5k | 5.8 | PSN-1 (KRAS mutant) | Comparable efficacy |

| 6l | 8.0 | PSN-1 (KRAS mutant) | Significant cytotoxicity |

These findings suggest that targeting the PDK pathway with these novel derivatives could provide a new approach for treating aggressive cancers resistant to standard therapies like cisplatin and gemcitabine .

Material Science Applications

Structural Analysis in Crystallography

The crystal structure of complexes involving 3-amino-1,2,4-triazine has been extensively studied to understand molecular interactions better. For instance, one study utilized Hirshfeld surface analysis to explore the molecular packing and interactions within crystal lattices, providing insights into potential applications in coordination chemistry and materials science .

Table 2: Crystal Structure Studies of 3-Amino-1,2,4-Triazine

| Study Reference | Key Findings |

|---|---|

| Sangeetha et al., 2018 | Detailed crystal structure analysis; insights into molecular interactions |

Analytical Chemistry Applications

Detection Methods

3-Amino-1,2,4-triazine has been employed in analytical methods for detecting adulteration in food products. A rapid liquid chromatography-mass spectrometry method was developed to detect this compound in milk, showcasing its utility in food safety and quality control .

Table 3: Detection Methods for 3-Amino-1,2,4-Triazine

| Method Type | Application Area | Reference |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry | Detection of adulteration in milk | Journal of Chromatography A |

Catalytic Applications

In the realm of catalysis, 3-amino-1,2,4-triazine has shown promise in enhancing NMR sensitivity through the SABRE technique. This application highlights its role as a catalyst in magnetic resonance imaging (MRI), thereby expanding its utility beyond traditional chemical applications .

Mecanismo De Acción

El mecanismo de acción de la 3-amino-1,2,4-triazina implica su interacción con dianas moleculares específicas:

Inhibición de PDK: Inhibe las cinasas de la deshidrogenasa pirúvica, lo que lleva a la interrupción del eje PDK/PDH.

Dianas Moleculares: El compuesto se dirige al sitio de unión al ATP de PDK1, inhibiendo eficazmente su actividad.

Compuestos Similares:

1,2,3-Triazina: Otro derivado de triazina con diferentes posiciones de átomos de nitrógeno.

1,3,5-Triazina: Conocido por sus aplicaciones en herbicidas y resinas.

Singularidad:

Comparación Con Compuestos Similares

1,2,3-Triazine: Another triazine derivative with different nitrogen atom positions.

1,3,5-Triazine: Known for its applications in herbicides and resins.

Uniqueness:

Actividad Biológica

1,2,4-Triazin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound and its derivatives have been explored for potential therapeutic applications, particularly in oncology and neurology. The following sections provide an overview of the biological activity associated with this compound, including enzyme inhibition, anticancer effects, and other pharmacological properties.

Enzyme Inhibition

Recent studies have highlighted the ability of 1,2,4-triazine derivatives to inhibit specific enzymes involved in metabolic pathways. For instance, a library of 3-amino-1,2,4-triazine derivatives demonstrated selective inhibition of pyruvate dehydrogenase kinases (PDKs), particularly PDK1 and PDK4. Notably, compounds such as 5i , 5k , and 6j exhibited significant inhibitory activity at concentrations as low as 1.5 µM. The half-maximal inhibitory concentration (IC50) values for these compounds were determined to be in the sub-micromolar range (Table 1) .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5i | 4.9 | PDK1 |

| 5k | 5.8 | PDK1 |

| 6j | 8.0 | PDK1 |

Anticancer Activity

The anticancer potential of 1,2,4-triazine derivatives has been extensively studied. In vitro assays revealed that several compounds could inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Two notable derivatives showed IC50 values below 10 µM against these cell lines .

In a more complex model using three-dimensional (3D) spheroids of pancreatic ductal adenocarcinoma (PDAC) cells, the same derivatives demonstrated enhanced efficacy against KRAS mutant cells compared to wild-type cells. The average IC50 values against PSN-1 and BxPC-3 cells were reported as 78.2 µM and 87.4 µM respectively .

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of apoptosis: Treated cells exhibited morphological changes characteristic of apoptotic cell death.

- Modulation of metabolic pathways: Compounds increased cellular oxygen consumption rates and decreased lactate production, indicating a shift towards oxidative metabolism .

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazine derivatives can be influenced by their structural features. The presence of specific substituents on the triazine ring affects their interaction with biological targets. For example:

- Sulfonamide derivatives have shown promising anticancer activity and are being investigated for their ability to inhibit cancer cell growth .

- Molecular docking studies suggest that certain structural modifications enhance binding affinity to targets such as estrogen receptors .

Case Studies

Several case studies have provided insights into the therapeutic applications of 1,2,4-triazine derivatives:

- Study on Cancer Cell Lines : A study synthesized novel sulfonamides with a 1,2,4-triazine moiety and tested them against MCF-7 and MDA-MB-231 cell lines. The most active compounds exhibited IC50 values in the micromolar range .

- In Vivo Efficacy : In animal models bearing tumors treated with selected triazine derivatives, significant tumor inhibition was observed without severe side effects compared to standard chemotherapeutics like cisplatin and gemcitabine .

Propiedades

IUPAC Name |

1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIWQHRXSLOUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149816 | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-99-6 | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazin-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Amino-1,2,4-triazine?

A1: 3-Amino-1,2,4-triazine has a molecular formula of C3H4N4 and a molecular weight of 96.09 g/mol.

Q2: How is the crystal structure of 3-Amino-1,2,4-triazine characterized?

A: X-ray diffraction studies reveal that 3-Amino-1,2,4-triazine molecules form hydrogen-bonded chains in the crystalline state. These chains are nearly parallel to the b-axis and inclined towards the a and c axes. [, ] The double bonds are located at the C(2)-N(2) and C(3)-N(3) positions. The amino group at position 3 participates in resonance with the triazine ring. []

Q3: What computational methods have been employed to study 3-Amino-1,2,4-triazine?

A: Researchers have used various computational methods including molecular mechanics (MM2) and quantum mechanics (ab initio methods with Hartree-Fock and Møller-Plesset operators using basis sets like STO-3G, 3-21G, and 6-31G). Semi-empirical methods like AM1, MINDO/3, MNDO, and PM3 have also been utilized. [] Ab initio calculations using the Hartree-Fock method with the 6-31G basis set showed the best agreement with experimental bond lengths and angles from X-ray diffraction data. []

Q4: Have theoretical studies investigated solvent effects on 3-Amino-1,2,4-triazine?

A: Yes, theoretical studies have explored the impact of solvents on the structure, vibrational spectra, and tautomerism of 3-Amino-1,2,4-triazine. []

Q5: What are some key synthetic approaches to 3-Amino-1,2,4-triazine and its derivatives?

A5: Common synthetic routes include:

- Condensation reactions: α,α-Dibromoketones react with morpholine to yield ketoaminals, which then condense with aminoguanidine to produce 5-substituted-3-amino-1,2,4-triazines with high regioselectivity. []

- Nucleophilic substitution: The sililated intermediate of 3-amino-1,2,4-triazin-5(2H)-one acts as a nucleophile to introduce substituents at the N-2 and N-6 positions or as an electrophile for N-5 substitutions. []

- Cyclization reactions: Thermolysis of condensed N-amino-α-azidoimidazoles leads to the formation of 3-amino-1,2,4-triazines through the proposed intermediacy of C-nitrenes. [, ]

- Palladium-catalyzed amination: Palladium catalysts facilitate the coupling of 3-bromo-5,6-diphenyl-1,2,4-triazine with suitable amines, as exemplified by the synthesis of N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine. []

Q6: What is the reactivity of 3-amino-1,2,4-triazine with electrophiles?

A: Studies have explored the reactions of 3-amino-1,2,4-triazine with electrophiles like boronic acids and terminal alkynes under palladium catalysis. Amination at the 5-position, followed by reactions with phenyl isocyanates or benzoyl chlorides, yields diverse monoureido and benzoylated derivatives. []

Q7: How does the presence of an amino group at position 3 influence the reactivity of 1,2,4-triazines?

A: The 3-amino group significantly impacts reactivity, particularly towards carbonitriles, carbonyl compounds, and isothiocyanates. The specific reactions and product outcomes depend on the other substituents present on the triazine ring. []

Q8: How has 3-Amino-1,2,4-triazine been utilized in materials science?

A: 3-Amino-1,2,4-triazine serves as a precursor for synthesizing mesoporous carbon nitride materials with ordered pore structures and high nitrogen content. These materials exhibit potential in areas like selective gas sensing. []

Q9: Can you elaborate on the properties and applications of mesoporous carbon nitride derived from 3-Amino-1,2,4-triazine?

A: Mesoporous carbon nitride derived from 3-Amino-1,2,4-triazine using a nano-hard-templating approach shows a high surface area (472-635 m2 g-1), large pore volume (0.71-0.99 cm3 g-1), and tunable pore diameters (5.5-6.0 nm). [] The material demonstrates a selective sensing preference for acidic molecules, especially formic acid, attributed to the presence of weak basic sites on its surface. []

Q10: What are the key areas of interest for the biological activity of 3-Amino-1,2,4-triazine derivatives?

A10: Research highlights the potential of 3-amino-1,2,4-triazine derivatives in:

- Antibacterial agents: Studies have investigated the synthesis and antibacterial properties of various 3-amino-1,2,4-triazine derivatives. []

- PDK inhibitors: This class of compounds shows promise as inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), particularly PDK1, a target in cancer metabolism. [, ]

- Tuberculostatic agents: Certain 1,2,4-triazine derivatives, including those with a 3-amino substituent, have shown potential for treating tuberculosis. []

Q11: How do 3-amino-1,2,4-triazine derivatives exert their effects as PDK inhibitors?

A: These derivatives typically bind to the ATP-binding site of PDK1, as revealed by molecular modeling studies. [] This interaction inhibits PDK activity, impacting cellular metabolism, redox balance, and potentially leading to cancer cell death. []

Q12: What is the structure-activity relationship (SAR) for 3-Amino-1,2,4-triazine derivatives as PDK inhibitors?

A: While specific SARs are under investigation, studies suggest that structural modifications to the 3-amino-1,2,4-triazine core, such as the introduction of aryl and heteroaryl substituents, influence potency, selectivity, and anticancer activity. [, ]

Q13: Has 3-Amino-1,2,4-triazine been investigated for its interaction with other biological targets?

A: Yes, studies have explored its interactions with the Adenosine A2A receptor, a G protein-coupled receptor involved in various physiological processes. []

Q14: Are there any biomarkers associated with the activity of 3-Amino-1,2,4-triazine derivatives?

A: While specific biomarkers are under investigation, researchers are exploring the modulation of the PDK/PDH axis as a potential indicator of efficacy for PDK inhibitors. []

Q15: What analytical techniques are commonly used to characterize and quantify 3-Amino-1,2,4-triazine and its derivatives?

A: Common methods include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and confirming the regiochemistry of synthesized compounds. [, ]* X-ray Diffraction (XRD): XRD provides insights into the crystal structure and intermolecular interactions of 3-Amino-1,2,4-triazine. [, ]* Mass Spectrometry: This technique helps analyze the mass-to-charge ratio of ions and is valuable for identifying reaction products and intermediates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.